molecular formula C20H18N2O4 B2921768 ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate CAS No. 1114835-33-4

ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate

Cat. No.: B2921768
CAS No.: 1114835-33-4
M. Wt: 350.374
InChI Key: RXFRVVZMLODJCJ-UHFFFAOYSA-N
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Description

Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the carbamoylmethoxy and phenyl groups. The final step involves esterification to introduce the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine-substituted quinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives .

Scientific Research Applications

Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(methoxymethoxy)-2-phenylquinoline-6-carboxylate
  • Ethyl 4-(hydroxymethoxy)-2-phenylquinoline-6-carboxylate
  • Ethyl 4-(aminomethoxy)-2-phenylquinoline-6-carboxylate

Uniqueness

Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate is unique due to the presence of the carbamoylmethoxy group, which imparts distinct chemical and biological properties. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability .

Properties

IUPAC Name

ethyl 4-(2-amino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-2-25-20(24)14-8-9-16-15(10-14)18(26-12-19(21)23)11-17(22-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFRVVZMLODJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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